![molecular formula C11H9NO B1586747 phenyl(1H-pyrrol-3-yl)methanone CAS No. 7126-41-2](/img/structure/B1586747.png)
phenyl(1H-pyrrol-3-yl)methanone
Overview
Description
Phenyl(1H-pyrrol-3-yl)methanone, commonly referred to as PPM, is a heterocyclic compound composed of a pyrrole ring and a phenyl group. It is a colorless, volatile liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl ether. PPM is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, fragrances, and flavors.
Scientific Research Applications
Drug Discovery and Pharmacology
3-Benzoylpyrrole has shown potential in the field of pharmacology, particularly as an aldose reductase inhibitor . This enzyme plays a role in the development of diabetic complications by converting glucose to sorbitol, and its inhibition is a therapeutic target. Additionally, derivatives of 3-Benzoylpyrrole have been evaluated for anti-inflammatory activities , indicating its relevance in designing new anti-inflammatory drugs.
Material Science
In material science, 3-Benzoylpyrrole and its derivatives have been utilized to synthesize tricarbonylchromium complexes . These complexes are studied for their electronic and steric effects, which are crucial for developing new materials with specific electronic properties.
Catalysis
The role of 3-Benzoylpyrrole in catalysis has been explored through its derivatives, which can act as ligands in catalytic systems . These systems are essential for speeding up chemical reactions, and the unique properties of 3-Benzoylpyrrole derivatives can lead to the development of more efficient and selective catalysts.
Synthetic Methods
3-Benzoylpyrrole is significant in synthetic organic chemistry, where it is used to create various pyrrole derivatives . These derivatives are important intermediates in the synthesis of complex organic molecules, highlighting the compound’s versatility in synthetic strategies.
Green Chemistry
The compound’s role in green chemistry is emerging, with research focusing on developing protection-free synthetic routes . This approach aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances.
Organic Chemistry Education
3-Benzoylpyrrole serves as an example of aromatic heterocycles in educational settings, helping students understand the structure and reactivity of such compounds . It exemplifies the concept of aromaticity and its implications in organic chemistry.
Mechanism of Action
Target of Action
3-Benzoylpyrrole, also known as phenyl(1H-pyrrol-3-yl)methanone or 3-benzoyl-1H-pyrrole, is a compound that has been synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . The primary targets of 3-Benzoylpyrrole are the components involved in oxidative phosphorylation .
Mode of Action
The mode of action of 3-Benzoylpyrrole involves its interaction with the components of oxidative phosphorylation . This compound, along with its parent compounds, possesses weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they can uncouple respiratory electron transport and ATP synthesis within mitochondria, eventually leading to energy deficiency in the biological cell .
Biochemical Pathways
The primary biochemical pathway affected by 3-Benzoylpyrrole is oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, 3-Benzoylpyrrole disrupts the normal functioning of this pathway, leading to a lack of energy within the cell .
Pharmacokinetics
Its high lipophilicity suggests that it may be readily absorbed and distributed within the body .
Result of Action
The primary result of the action of 3-Benzoylpyrrole is the disruption of energy production within the cell . By uncoupling oxidative phosphorylation, it causes a deficiency in ATP, the primary energy currency of the cell . This leads to cell death, which is the basis for its insecticidal and acaricidal activity .
properties
IUPAC Name |
phenyl(1H-pyrrol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKSWTLGZGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378296 | |
Record name | 3-Benzoylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1H-pyrrol-3-yl)methanone | |
CAS RN |
7126-41-2 | |
Record name | 3-Benzoylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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